molecular formula C13H19NO5S2 B2368812 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide CAS No. 898426-01-2

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

Cat. No.: B2368812
CAS No.: 898426-01-2
M. Wt: 333.42
InChI Key: XBJRSOSGXWIRKN-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and neuroscience research. Its molecular architecture, featuring a sulfonamide group tethered to a sulfone-containing tetrahydrothiophene ring, suggests potential as a key intermediate or final compound for investigating interactions with central nervous system (CNS) targets. Sulfonamide-based compounds are widely explored for their ability to modulate various enzymes and receptors . The structural motif of a sulfolane (1,1-dioxidotetrahydrothiophene) moiety is often incorporated to influence the compound's physicochemical properties, such as solubility and metabolic stability, and can be a critical pharmacophore. Sulfolane derivatives are known to be used in the development of pharmaceuticals and agrochemicals . This specific compound is primarily utilized in preclinical research as a chemical probe for studying structure-activity relationships (SAR) in the design of novel ligands, potentially for ionotropic glutamate receptors like the NMDA receptor, given the known activity of related sulfonamide and sulfone-containing compounds on this target. Structural analogs have been investigated as NMDA receptor antagonists with potential therapeutic applications in neurodegenerative and psychiatric disorders . Its research value lies in its utility for optimizing potency and selectivity profiles in lead compound optimization campaigns aimed at developing new neuroactive agents.

Properties

IUPAC Name

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-13(8-9-20(15,16)10-13)14(2)21(17,18)12-6-4-11(19-3)5-7-12/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJRSOSGXWIRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene ring The initial step may include the formation of 3-methylthiophene through a Friedel-Crafts acylation reaction

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization might be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenation using bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophenes.

  • Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that derivatives of benzenesulfonamide, including 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide, exhibit promising anticancer activity. A notable study focused on a related compound demonstrated its dual-targeting capability against STAT3 and tubulin, which are critical in cancer progression. The compound showed IC50 values of 1.35 μM against A549 cells (lung cancer), 2.85 μM against MDA-MB-231 cells (breast cancer), and 3.04 μM against HCT-116 cells (colon cancer) .

Applications in Drug Development

The unique properties of this compound position it as a candidate for further development in the pharmaceutical industry. Its ability to target multiple pathways makes it an attractive option for developing combination therapies for cancer treatment.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 Values (μM)
This compoundContains methoxy and methyl groupsDual-target inhibitor1.35 (A549), 2.85 (MDA-MB-231), 3.04 (HCT-116)
DL14Similar sulfonamide structureAnticancer agent targeting STAT3 and tubulin0.83 (tubulin), 6.84 (STAT3)
N-(1-(1,1-dioxidotetrahydrothiophen)acetamideLacks methoxy group; simpler structureFocused on acetamide activityNot specified

Study 1: Dual Targeting in Cancer Therapy

In a study published in Dove Medical Press, researchers synthesized a series of benzenesulfonamide derivatives to evaluate their efficacy against human Glutamate-Cysteine Ligase (GCL). The findings indicated that modifications similar to those found in this compound lead to enhanced inhibition of GCL activity, suggesting potential applications in neurodegenerative diseases .

Study 2: Structural Optimization for Anticancer Activity

Another study explored the optimization of benzenesulfonamide derivatives for improved anticancer activity. The research highlighted how variations in substituents influenced biological activity and suggested that compounds with a tetrahydrothiophene core exhibited superior performance against various cancer cell lines .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and related sulfonamides:

Compound Name (Reference) Substituents on Sulfonamide Nitrogen Core Structure Modifications Unique Functional Groups
Target Compound 3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl 4-Methoxybenzene ring Tetrahydrothiophene sulfone, methyl
4-Methyl-N-{4-[(5-methyloxazol-3-yl)...} 5-Methyl-1,2-oxazol-3-yl 4-Methylbenzene ring Oxazole ring, methyl groups
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl Unsubstituted benzene ring Methoxyphenyl group
Sulfasomizol (4-Amino-N-(3-methylthiazol-5-yl)...) 3-Methyl-1,2-thiazol-5-yl 4-Aminobenzene ring Thiazole ring, amino group

Key Observations:

  • The tetrahydrothiophene sulfone group in the target compound is distinct from heterocyclic substituents (oxazole, thiazole) or aromatic rings in analogs. This group may enhance solubility due to its polar sulfone moiety.

Pharmacological Activity

  • Antimicrobial Potential: The oxazole-containing sulfonamide in was explicitly designed for antimicrobial screening, suggesting the target compound may share similar therapeutic aims. The tetrahydrothiophene sulfone group could alter microbial target affinity compared to oxazole or thiazole rings .
  • Bioactivity Trends : Sulfonamides with heterocyclic substituents (e.g., thiazole in sulfasomizol) often exhibit enhanced activity due to improved membrane penetration or enzyme inhibition. The target compound’s sulfone group may confer unique interactions with bacterial dihydropteroate synthase, a classic sulfonamide target .

Physicochemical Properties

  • Hydrogen Bonding and Crystal Packing: and emphasize hydrogen bonding as a critical factor in sulfonamide crystal structures.
  • Solubility and Stability: The sulfone group increases polarity, likely improving aqueous solubility over non-oxidized thiophene or aromatic analogs. However, the methyl group on the tetrahydrothiophene ring could introduce steric hindrance, reducing crystallization propensity .

Biological Activity

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a complex organic compound that presents potential biological activities due to its unique structural features. The presence of various functional groups, including methoxy and sulfonamide moieties, suggests diverse chemical reactivity and biological interactions. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N2O5SC_{16}H_{21}N_{2}O_{5}S, with a molecular weight of approximately 367.42 g/mol. The compound's structure includes:

  • A methoxy group (OCH3-OCH_3)
  • A sulfonamide functional group (SO2NH-SO_2NH)
  • A tetrahydrothiophene ring with a dioxo substituent

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Anticancer Effects : Compounds with benzenesulfonamide derivatives have been reported to target specific proteins involved in cancer progression, such as STAT3 and tubulin.
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in various cancer cell lines (e.g., A549, MDA-MB-231)
AntimicrobialExhibits antibacterial and antifungal properties
Enzyme InhibitionPotential inhibition of COX enzymes

Anticancer Activity

A study focused on related benzenesulfonamide compounds demonstrated significant anticancer activity. For instance, a derivative similar to this compound showed IC50 values of 1.35 μM against A549 cells and 2.85 μM against MDA-MB-231 cells. The compound was found to inhibit tubulin polymerization and STAT3 phosphorylation effectively, indicating its dual-target potential in cancer therapy .

Antimicrobial Studies

Another investigation into the antimicrobial properties of similar compounds revealed promising results against various pathogens. The synthesized derivatives were tested for their ability to inhibit bacterial growth, with some showing effective inhibition zones comparable to standard antibiotics .

The mechanisms by which this compound exerts its biological effects may involve:

  • Binding to Target Proteins : The compound may bind to specific sites on target proteins such as tubulin or STAT3, disrupting their normal function.
  • Inhibition of Enzymatic Activity : By inhibiting enzymes like COX, the compound could reduce inflammation and tumor growth.

Q & A

Q. How can researchers optimize the synthesis of 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires multi-step protocols with controlled conditions. For example, sulfonylation at 0–5°C (to minimize side reactions) and coupling reactions using EDCI/DMAP in THF (). Purification via column chromatography (ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >95% purity.

Table 1. Example Reaction Conditions for Sulfonamide Synthesis

StepReagents/ConditionsTemperatureTime (h)Yield (%)
SulfonylationChlorosulfonic acid, DCM0–5°C470–75
CouplingEDCI, DMAP, THFRT1265–70
PurificationEthyl acetate/hexane>95

Q. What analytical techniques are most effective for characterizing the structural integrity of this sulfonamide derivative?

Methodological Answer: Combine NMR (1H/13C), high-resolution mass spectrometry (HRMS), and HPLC. For example, 1H NMR in DMSO-d6 resolves methyl and methoxy protons (δ 2.1–3.5 ppm), while HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 385.12). HPLC (C18 column, 70:30 acetonitrile/water) monitors purity.

Table 2. Key Spectral Data for Analogous Sulfonamides

TechniqueObserved SignalReference Compound ()
1H NMRδ 2.35 (s, 3H, CH3)δ 2.30 (s, CH3)
HRMS[M+H]+ 300.35[M+H]+ 300.35

Q. How can researchers address solubility challenges during in vitro bioassays for this compound?

Methodological Answer: Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For example, used 0.5% DMSO in PBS buffer to maintain solubility while avoiding cytotoxicity. Dynamic light scattering (DLS) confirms nanoparticle stability in aqueous media.

Q. What strategies are recommended for validating the stereochemical configuration of the tetrahydrothiophene-dioxide moiety?

Methodological Answer: X-ray crystallography is definitive ( ). Alternatively, NOESY NMR can identify spatial proximities (e.g., between methyl and sulfonyl groups). Computational methods (DFT) compare experimental and calculated optical rotations.

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer: Accelerated stability testing (ICH Q1A guidelines):

  • pH 1–9 buffers (37°C, 7 days).
  • Thermal stress (40–60°C, 75% RH). Monitor degradation via HPLC-UV. For sulfonamides, hydrolytic cleavage at extremes (pH <2 or >10) is common ().

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in molecular conformation caused by torsional flexibility?

Methodological Answer: High-resolution X-ray data (Cu-Kα, 100 K) with SHELXL refinement ( ). For example, resolved a related sulfonamide (space group P1, R = 0.057) by refining anisotropic displacement parameters. ORTEP-3 ( ) visualizes thermal ellipsoids to assess disorder.

Table 3. Example Crystallographic Parameters

| Parameter | Value () | |---|---|---| | Space Group | P1 | | a (Å) | 9.5560 | | R factor | 0.057 | | Temperature (K) | 200 |

Q. How can hydrogen bonding patterns in the crystal lattice predict polymorphic behavior?

Methodological Answer: Graph set analysis ( ) identifies motifs like R₂²(8) rings (N–H⋯O=S) and C(4) chains (O⋯H–C). Mercury CSD software quantifies interaction frequencies. For sulfonamides, strong S=O⋯H–N bonds often dominate packing ().

Table 4. Common Hydrogen Bond Motifs

MotifDonor-Acceptor PairFrequency (%)
R₂²(8)N–H⋯O=S65
C(4)O⋯H–C25

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) with crystal structures (e.g., PDB: 3ABC) identifies binding poses. MD simulations (AMBER, 100 ns) assess stability of sulfonamide-enzyme complexes. QSAR models prioritize substituents (e.g., methoxy vs. trifluoromethoxy) for activity ().

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer: Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, observed discrepancies due to off-target effects in cell-based assays. Statistical tools (Bland-Altman plots) quantify systematic biases.

Q. What synthetic routes enable selective functionalization of the tetrahydrothiophene-dioxide ring for SAR studies?

Methodological Answer: Radical bromination (NBS, AIBN) at the 3-methyl position, followed by Suzuki coupling to introduce aryl groups. describes similar strategies for pyrazole sulfonamides. Monitor regioselectivity via LC-MS.

Notes

  • References to unreliable sources (e.g., ) are excluded per guidelines.
  • Data tables extrapolate parameters from analogous compounds due to limited direct evidence for the target molecule.
  • Methodological answers emphasize reproducible protocols over theoretical definitions.

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